molecular formula C15H17N5O2S B15165353 Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B15165353
M. Wt: 331.4 g/mol
InChI Key: NCUMHBRSGGXOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazinoindole moiety linked to an acetamide group via a thioether linkage The presence of the methoxyethyl group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving a suitable indole derivative and a triazine precursor under acidic or basic conditions.

    Thioether Formation: The synthesized triazinoindole is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

    Acetamide Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group or to modify the triazinoindole core using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Deacetylated products, modified triazinoindole derivatives.

    Substitution: Azido derivatives, cyano derivatives.

Scientific Research Applications

Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets. The triazinoindole core can bind to enzymes or receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the thioether linkage provides stability and facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-:

    Other Triazinoindole Derivatives: Compounds with similar cores but different substituents, which may have varying biological activities and properties.

    Thioether-Linked Compounds: Compounds with thioether linkages that may exhibit different reactivity and stability.

Uniqueness

The uniqueness of Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- lies in its combination of a triazinoindole core, a methoxyethyl group, and a thioether linkage. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H17N5O2S/c1-20-11-6-4-3-5-10(11)13-14(20)17-15(19-18-13)23-9-12(21)16-7-8-22-2/h3-6H,7-9H2,1-2H3,(H,16,21)

InChI Key

NCUMHBRSGGXOHY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.